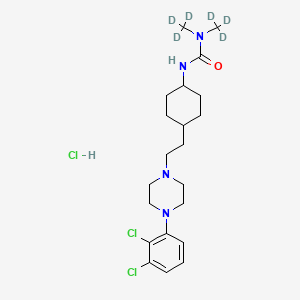

Cariprazine-d6 (hydrochloride)

Description

Contextual Overview of Cariprazine (B1246890): Chemical Structure and Pharmacological Class

Cariprazine is an atypical antipsychotic medication used in the treatment of schizophrenia and certain episodes associated with bipolar disorder. nih.govwikipedia.orgvraylarhcp.com Its chemical name is N′-[trans-4-[2-[4-(2,3-Dichlorophenyl)-1-piperazinyl]ethyl]cyclohexyl]-N,N-dimethyl-urea. drugs.comnih.gov The molecule's structure features a dichlorophenylpiperazine moiety linked to a cyclohexyl ring, which in turn is connected to a dimethylurea group. nih.govxjtlu.edu.cn This specific arrangement allows it to interact with key neurotransmitter receptors in the brain. guidetopharmacology.org

Pharmacologically, cariprazine is classified as a dopamine (B1211576) D2 and D3 receptor partial agonist, with a notable preference for the D3 receptor. nih.govnih.govoup.comfrontiersin.org It also demonstrates partial agonism at serotonin (B10506) 5-HT1A receptors and antagonism at serotonin 5-HT2A and 5-HT2B receptors. nih.govoup.comdrugbank.com This multi-receptor binding profile is believed to contribute to its therapeutic effects on a range of psychiatric symptoms. mdpi.compsychscenehub.com Cariprazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and to a lesser extent, CYP2D6. nih.govnih.govmedcentral.com This metabolism results in the formation of two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), which also possess pharmacological activity similar to the parent drug. nih.govdrugbank.comnih.gov

Table 1: Pharmacological Profile of Cariprazine

| Receptor | Action | Affinity (Ki) |

| Dopamine D3 | Partial Agonist | 0.085 nM |

| Dopamine D2 | Partial Agonist | 0.49 nM (D2S), 0.71 nM (D2L) |

| Serotonin 5-HT1A | Partial Agonist | 2.6 nM |

| Serotonin 5-HT2B | Antagonist | 0.58 nM |

| Serotonin 5-HT2A | Antagonist | 18.8 nM |

| Histamine (B1213489) H1 | Antagonist | 23.3 nM |

This table summarizes the binding affinities of cariprazine at various receptors. Lower Ki values indicate higher binding affinity.

The Significance of Deuterium (B1214612) Labeling in Modern Pharmaceutical Research and Development

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen that contains a proton and a neutron in its nucleus, making it about twice as heavy as protium (B1232500) (the most common isotope of hydrogen). clearsynth.com The substitution of hydrogen with deuterium in a drug molecule, a process known as deuterium labeling, is a powerful technique in pharmaceutical research. capes.gov.br While deuterated compounds are chemically identical to their non-labeled counterparts, the increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. taylorandfrancis.com

This difference in bond strength is the basis for the "kinetic isotope effect" (KIE). ontosight.ainih.govportico.org If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process. taylorandfrancis.comnih.govportico.org This can have significant implications for a drug's pharmacokinetic profile, potentially leading to increased metabolic stability, reduced formation of certain metabolites, and prolonged exposure of the active drug in the body. clearsynth.comacs.org Medicinal chemists have utilized the KIE to intentionally design deuterated versions of drugs to improve their properties. portico.orgresearchgate.net

Beyond altering metabolic rates, deuterium-labeled compounds are invaluable as internal standards in analytical techniques like mass spectrometry. acs.orgzeochem.com Because they are chemically identical to the unlabeled drug, they co-elute during chromatography and have similar ionization efficiencies. However, their difference in mass allows them to be distinguished by the mass spectrometer, enabling precise and accurate quantification of the unlabeled drug in biological samples. nih.govspectroscopyonline.com

Rationale and Scope of Academic Investigations on Cariprazine-d6 (hydrochloride) as a Mechanistic Probe and Analytical Standard

Cariprazine-d6 (hydrochloride) is a specifically designed molecule where six hydrogen atoms on the two N-methyl groups of the urea (B33335) moiety have been replaced with deuterium atoms. caymanchem.com This strategic labeling makes it an ideal tool for several key areas of research.

As an analytical standard , Cariprazine-d6 (hydrochloride) is indispensable for quantitative bioanalysis. acs.orgcaymanchem.comglpbio.com In pharmacokinetic studies, where the concentration of cariprazine and its metabolites in plasma or other biological matrices needs to be accurately measured, Cariprazine-d6 serves as an internal standard for quantification by liquid chromatography-mass spectrometry (LC-MS). glpbio.comnih.govacs.org Its use helps to correct for variations in sample preparation and instrument response, ensuring the reliability of the data. capes.gov.br The high isotopic purity of available Cariprazine-d6 standards is critical for this application. caymanchem.com

Table 2: Properties of Cariprazine-d6 (hydrochloride)

| Property | Value |

| Chemical Formula | C₂₁H₂₆D₆Cl₂N₄O |

| Molecular Weight | 433.46 g/mol |

| CAS Number | 1308278-67-2 |

| Labeled Position | N,N-di(methyl-d3) |

| Application | Internal standard for quantification of cariprazine |

This table provides key information about the deuterated compound Cariprazine-d6.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H33Cl3N4O |

|---|---|

Molecular Weight |

469.9 g/mol |

IUPAC Name |

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-bis(trideuteriomethyl)urea;hydrochloride |

InChI |

InChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H/i1D3,2D3; |

InChI Key |

GPPJWWMREQHLQT-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C([2H])([2H])[2H].Cl |

Canonical SMILES |

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Comprehensive Structural Elucidation of Cariprazine D6 Hydrochloride

Elucidation of Novel Synthetic Routes for Site-Specific Deuteration of Cariprazine (B1246890)

The synthesis of Cariprazine-d6 involves the introduction of six deuterium (B1214612) atoms, specifically on the two N-methyl groups of the urea (B33335) moiety. caymanchem.com The IUPAC name for Cariprazine-d6 is 3-((1r, 4r)-4-(2-(4-(2, 3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-1, 1-bis(methyl-d3)urea. veeprho.com

A common synthetic approach starts with (trans-4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride. google.comgoogle.com This starting material undergoes hydrolysis to yield (trans-4-aminocyclohexyl) acetic acid or its hydrochloride salt. google.comgoogle.com This intermediate is then reacted with a dimethylcarbamoyl derivative to form (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl) acetic acid. google.comgoogle.com

The subsequent key step involves coupling this carboxylic acid derivative with 1-(2,3-dichlorophenyl)piperazine. google.comgoogle.com This reaction is facilitated by a carboxylic acid activating coupling reagent, resulting in the formation of 1,1-dimethyl-3-[trans-4-(2-oxo-2-(4-(2,3-dichlorophenyl)piperazin-1-yl-ethyl)cyclohexyl] urea. google.comgoogle.com The final step is a reduction of the ketone functionality. google.comgoogle.com It is during the earlier stages of building the urea moiety that deuterated methyl groups are introduced, likely using a deuterated dimethylcarbamoyl chloride or a related deuterated reagent.

Recent advancements in synthetic chemistry have highlighted methods for site-specific deuteration. brightspec.com For instance, copper-catalyzed redox-neutral deacylative deuteration allows for the controlled installation of deuterium at specific alkyl positions. nih.gov This method utilizes a methylketone as a traceless activating group and can achieve mono-, di-, and tri-deuteration with high selectivity. nih.gov While not explicitly detailed for Cariprazine-d6 in the available literature, such methodologies represent the forefront of achieving precise deuterium labeling.

Spectroscopic Techniques for Definitive Confirmation of Deuteration and Structural Integrity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Analysis

High-resolution NMR spectroscopy is a primary tool for confirming the successful and site-specific incorporation of deuterium atoms. In the case of Cariprazine-d6, ¹H-NMR would show the disappearance or significant reduction of the signals corresponding to the N,N-dimethyl protons.

Conversely, ²H-NMR (Deuterium NMR) is a powerful technique for directly observing the incorporated deuterium. sigmaaldrich.com It provides clear signals for the deuterated positions, confirming the location and, through integration, the extent of deuteration. sigmaaldrich.com For highly deuterated compounds, where residual proton signals are weak, ²H-NMR is particularly advantageous for both structural verification and determining isotopic enrichment. sigmaaldrich.com The use of non-deuterated solvents can be employed in what is known as No-D NMR, which can offer cost and time savings. researchgate.net

Isotope-Ratio Mass Spectrometry (IRMS) and High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation

Mass spectrometry is indispensable for verifying the isotopic purity and confirming the molecular formula of Cariprazine-d6. veeprho.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For Cariprazine-d6 hydrochloride, the expected molecular formula is C₂₁H₂₆D₆Cl₂N₄O·HCl. The mass of the free base is approximately 433.45 g/mol . pharmaffiliates.com HRMS can confirm this mass with high precision, distinguishing it from the unlabeled compound and any potential side products.

Isotope-Ratio Mass Spectrometry (IRMS) is used to determine the precise isotopic enrichment. It measures the ratio of the deuterated isotopologue to the non-deuterated one. For Cariprazine-d6, a high isotopic purity is crucial for its function as an internal standard. caymanchem.com Commercially available standards often specify a deuterium incorporation of ≥99% deuterated forms (d₁-d₆). caymanchem.com

Vibrational Spectroscopy (e.g., Fourier Transform Infrared, Raman) for Conformational and Bond Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, can provide further evidence of deuteration. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the associated bonds. libretexts.org

Specifically, the C-H stretching vibrations, typically observed in the 2800-3000 cm⁻¹ region of the IR spectrum, will be replaced by C-D stretching vibrations at a lower frequency, approximately in the 2100-2200 cm⁻¹ region. unam.mx This significant shift provides a clear spectral signature confirming the presence of deuterium. unam.mx While these techniques are excellent for confirming the presence of C-D bonds, they are less suited for determining the precise location of deuteration within a complex molecule like Cariprazine compared to NMR.

Chromatographic Methods for Stereochemical Characterization and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical and stereochemical purity of Cariprazine-d6 (hydrochloride). nih.govresearchgate.net

A validated, stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient from any process-related impurities or degradation products. researchgate.net A typical HPLC method for Cariprazine analysis might employ a C18 column with a mobile phase consisting of a buffered acetonitrile (B52724)/water mixture and UV detection. researchgate.net

For stereochemical characterization, it is important to confirm the trans configuration of the cyclohexane (B81311) ring, which is a key structural feature of Cariprazine. Chiral chromatography or other stereospecific analytical techniques would be employed to ensure that the desired stereoisomer is present and to quantify any potential cis-isomer impurity. The purity of commercially available Cariprazine-d6 is typically reported to be very high, often ≥98%. caymanchem.com

Interactive Data Tables

Table 1: Key Properties of Cariprazine-d6 (hydrochloride)

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-((1r, 4r)-4-(2-(4-(2, 3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-1, 1-bis(methyl-d3)urea | veeprho.com |

| Molecular Formula | C₂₁H₂₆D₆Cl₂N₄O | veeprho.compharmaffiliates.comnih.gov |

| Molecular Weight | ~433.45 g/mol | pharmaffiliates.com |

| CAS Number | 1308278-67-2 | veeprho.comcaymanchem.compharmaffiliates.com |

| Deuterium Incorporation | ≥99% (d₁-d₆) | caymanchem.com |

| Chemical Purity | ≥98% | caymanchem.com |

Table 2: Spectroscopic and Chromatographic Data

| Technique | Expected Observation | Purpose | Source(s) |

|---|---|---|---|

| ¹H-NMR | Disappearance/reduction of N,N-dimethyl proton signals | Deuterium incorporation analysis | sigmaaldrich.com |

| ²H-NMR | Signals corresponding to the deuterated methyl groups | Direct confirmation of deuteration site and enrichment | sigmaaldrich.com |

| HRMS | Accurate mass measurement corresponding to C₂₁H₂₆D₆Cl₂N₄O | Molecular formula confirmation | veeprho.com |

| FTIR/Raman | C-D stretching vibrations around 2100-2200 cm⁻¹ | Confirmation of C-D bond formation | unam.mx |

| HPLC | Single major peak with high purity | Purity assessment and separation of impurities | researchgate.net |

| Chiral Chromatography | Confirmation of trans-isomer | Stereochemical characterization | |

Table 3: Compound Names Mentioned

| Compound Name | |

|---|---|

| Cariprazine | |

| Cariprazine-d6 (hydrochloride) | |

| (trans-4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride | |

| (trans-4-aminocyclohexyl) acetic acid | |

| (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl) acetic acid | |

| 1-(2,3-dichlorophenyl)piperazine |

Molecular Pharmacology and Receptor Interaction Dynamics of Cariprazine D6 Hydrochloride in Preclinical Systems

Quantitative Receptor Binding Kinetics and Affinity Profiling at Dopamine (B1211576) Receptor Subtypes (D2, D3)

Cariprazine (B1246890), the non-deuterated parent compound of Cariprazine-d6, is recognized for its high affinity for dopamine D2 and D3 receptors. It exhibits a notable preference for the D3 receptor subtype.

Dissociation and Association Rate Constants (koff, kon) Studies

Specific studies detailing the dissociation (koff) and association (kon) rate constants for Cariprazine-d6 (hydrochloride) at dopamine D2 and D3 receptors are not extensively available in publicly accessible literature. However, research on the non-deuterated cariprazine indicates a slow dissociation rate from both D2 and D3 receptors, suggesting a prolonged residence time at these targets. This characteristic is thought to contribute to its clinical efficacy profile. The expectation is that Cariprazine-d6 would exhibit similar slow dissociation kinetics, a key feature for its mechanism of action.

Equilibrium Dissociation Constants (Ki, Kd) Determinations

While specific equilibrium dissociation constants (Ki, Kd) for Cariprazine-d6 (hydrochloride) are not readily found, the data for cariprazine provides a strong indication of its high-affinity binding. For cariprazine, Ki values are reported to be approximately 0.49 nM for the D2 receptor and 0.085 nM for the D3 receptor, demonstrating a roughly six to eight-fold higher affinity for the D3 subtype. medchemexpress.com A positron emission tomography (PET) imaging study in patients with schizophrenia using [11C]-(+)-PHNO further substantiated this D3 preference, revealing an approximately three-fold difference in the in vivo EC50 values for D3 (3.84 nM) versus D2 (13.03 nM) receptors in plasma after two weeks of dosing. nih.govcapes.gov.br It is anticipated that the Ki values for Cariprazine-d6 would be in a similar nanomolar or sub-nanomolar range.

Table 1: Equilibrium Dissociation Constants (Ki) of Cariprazine for Dopamine Receptors

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | 0.49 |

| Dopamine D3 | 0.085 |

This data is for the non-deuterated compound, cariprazine.

Investigation of Serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT2B) and Other Receptor Interactions (e.g., Histamine (B1213489) H1, Sigma-1)

Beyond its primary action at dopamine receptors, cariprazine also interacts with several serotonin receptors. It demonstrates moderate affinity for the 5-HT1A receptor, with a reported Ki value of 2.6 nM, where it acts as a partial agonist. medchemexpress.com Furthermore, cariprazine functions as an antagonist at 5-HT2A and 5-HT2B receptors. droracle.ainih.gov The binding affinity for the 5-HT2A receptor is moderate to high. droracle.ai Information regarding the specific binding affinities of Cariprazine-d6 (hydrochloride) at these serotonergic and other receptors, such as histamine H1 and sigma-1, is not detailed in the current body of scientific literature.

Table 2: Binding Affinity (Ki) of Cariprazine for Serotonin Receptors

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 2.6 |

This data is for the non-deuterated compound, cariprazine.

In Vitro Functional Assays: Agonism, Partial Agonism, and Antagonism Profiling (e.g., cAMP accumulation, G-protein coupling assays)

In vitro functional assays have characterized cariprazine as a partial agonist at both dopamine D2 and D3 receptors. droracle.ai This partial agonism is a critical feature, allowing it to modulate dopaminergic activity, acting as a functional antagonist in brain regions with high dopamine levels and as an agonist in areas with low dopamine levels. At the 5-HT1A receptor, it also exhibits partial agonist activity. nih.gov Conversely, it behaves as an antagonist at 5-HT2A and 5-HT2B receptors. droracle.ainih.gov Specific functional assay data for Cariprazine-d6 (hydrochloride), such as its effects on cAMP accumulation or G-protein coupling, are not yet available to definitively characterize its functional profile. However, it is hypothesized to retain the partial agonist and antagonist properties of its parent compound.

Evaluation of Deuteration's Influence on Ligand-Target Recognition and Binding Energetics

The strategic replacement of hydrogen atoms with deuterium (B1214612) in a molecule, known as deuteration, can influence its metabolic profile, often leading to a longer half-life by slowing the rate of metabolic breakdown by cytochrome P450 enzymes. While the primary rationale for developing deuterated compounds is often to improve their pharmacokinetic properties, it is also important to consider any potential impact on pharmacodynamics.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Research of Cariprazine D6 Hydrochloride in Non Human Biological Systems

In Vitro Metabolic Stability Assessment in Subcellular Fractions and Isolated Cell Lines

Detailed in vitro metabolic stability studies specifically for Cariprazine-d6 (hydrochloride) in subcellular fractions and isolated cell lines from animal models are not readily found in published scientific literature. However, extensive research on the non-deuterated cariprazine (B1246890) provides a basis for understanding its metabolic fate.

In vitro metabolic stability assays are crucial in drug discovery to predict a compound's behavior in the body. nih.gov These assays typically involve incubating the drug candidate with liver microsomes or hepatocytes and monitoring its degradation over time to determine its half-life and intrinsic clearance. nih.govresearchgate.net Such studies for cariprazine have been conducted using liver microsomes from humans and various animal species, including rats and monkeys, which are common models in preclinical research. nih.govacs.org

The metabolism of cariprazine is known to occur primarily in the liver. wikipedia.orgnih.gov In vitro models, such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are frequently used to study the metabolic pathways of drug candidates. nih.gov For cariprazine, these studies have been instrumental in identifying the key enzymes responsible for its biotransformation. drugbank.comdovepress.com

Identification of Specific Cytochrome P450 (CYP) Isoforms and Other Enzymes Involved in Cariprazine-d6 Biotransformation

While specific studies identifying the cytochrome P450 (CYP) isoforms involved in the biotransformation of Cariprazine-d6 are not available, the metabolic pathway is expected to be similar to that of non-deuterated cariprazine. The metabolism of cariprazine is primarily mediated by the CYP3A4 isoenzyme, with a lesser contribution from CYP2D6. wikipedia.orgnih.govdrugbank.comdovepress.comnih.govresearchgate.neteuropa.eu These enzymes are responsible for the demethylation and hydroxylation of the cariprazine molecule. dovepress.comnih.gov

The main metabolic reactions are the sequential N-demethylation steps, which produce the two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). drugbank.comdovepress.comnih.govresearchgate.net DCAR is formed first through the removal of one methyl group, and is subsequently metabolized to DDCAR by the removal of the second methyl group. drugbank.comdovepress.com Both CYP3A4 and CYP2D6 are involved in these demethylation processes. drugbank.com DDCAR can be further metabolized through hydroxylation, a reaction also catalyzed by CYP3A4. drugbank.com

Given that the deuterium (B1214612) substitution in Cariprazine-d6 is on the N,N-dimethylurea moiety, it is unlikely to alter the primary CYP enzymes involved in the metabolism of the rest of the molecule. caymanchem.com However, the rate of metabolism at the deuterated site is expected to be affected.

Elucidation of Deuterium's Role in Modulating Metabolic Pathways and Clearance Rates

Specific studies elucidating the role of deuterium in modulating the metabolic pathways and clearance rates of cariprazine are not publicly available. However, the introduction of deuterium at a site of metabolic attack, such as the N-methyl groups of cariprazine, is a well-known strategy in medicinal chemistry to alter a drug's pharmacokinetic profile through the kinetic isotope effect (KIE). nih.govresearchgate.net

The C-D bond is stronger than the C-H bond, and its cleavage is the rate-limiting step in many CYP-mediated metabolic reactions. nih.govresearchgate.net Therefore, the deuteration of the N-methyl groups in Cariprazine-d6 is expected to slow down the rate of N-demethylation by CYP3A4 and CYP2D6. This would likely lead to:

Reduced formation of metabolites: A decrease in the rate of formation of desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).

Metabolic switching: It is also possible that slowing down the primary N-demethylation pathway could lead to an increased contribution of other, minor metabolic pathways. However, this would need to be confirmed through experimental studies.

This modulation of metabolism could potentially lead to a more favorable pharmacokinetic profile, with less frequent dosing and potentially reduced variability in patient exposure. researchgate.net

Comparative Metabolic Profiling of Cariprazine-d6 and Non-Deuterated Cariprazine to Identify Deuterium-Specific Metabolites

Direct comparative metabolic profiling studies of Cariprazine-d6 and non-deuterated cariprazine to identify deuterium-specific metabolites have not been found in the reviewed literature.

Based on the known metabolism of cariprazine and the principles of the kinetic isotope effect, a comparative in vitro study would likely reveal quantitative rather than qualitative differences in the metabolic profiles. The primary metabolites of Cariprazine-d6 are expected to be the deuterated analogues of desmethyl-cariprazine (DCAR-d3) and didesmethyl-cariprazine (DDCAR).

A hypothetical comparative metabolic profile would likely show:

A higher percentage of remaining parent drug (Cariprazine-d6) compared to non-deuterated cariprazine over the same incubation period.

Lower concentrations of the N-demethylated metabolites (DCAR-d3 and DDCAR) compared to their non-deuterated counterparts.

The major metabolites of cariprazine identified in preclinical studies are listed in the table below.

| Metabolite Name | Abbreviation | Metabolic Pathway | Pharmacological Activity |

|---|---|---|---|

| Desmethyl-cariprazine | DCAR | N-demethylation | Active |

| Didesmethyl-cariprazine | DDCAR | N-demethylation | Active |

| Hydroxy-cariprazine | HCAR | Hydroxylation | Not specified as major active |

| Hydroxy-desmethyl-cariprazine | HDCAR | Hydroxylation and N-demethylation | Not specified as major active |

| Hydroxy-didesmethyl-cariprazine | HDDCAR | Hydroxylation and N-demethylation | Not specified as major active |

Preclinical In Vivo Pharmacokinetic Studies in Vertebrate Animal Models

Specific preclinical in vivo pharmacokinetic studies for Cariprazine-d6 (hydrochloride) in vertebrate animal models such as rodents and non-human primates have not been identified in the public domain. However, extensive pharmacokinetic data for the non-deuterated cariprazine are available from studies in these species.

Assessment of Absorption Kinetics and Bioavailability in Animal Models

While specific data on the absorption kinetics and bioavailability of Cariprazine-d6 are not available, studies on non-deuterated cariprazine in rats have shown an oral bioavailability of approximately 52% with a 1 mg/kg dose. wikipedia.orgresearchgate.net Following oral administration in rats, cariprazine is rapidly absorbed, with peak plasma concentrations (Tmax) observed between 0.5 and 1 hour. researchgate.net

The absorption of Cariprazine-d6 is expected to be similar to that of cariprazine, as the deuteration is unlikely to significantly affect the physicochemical properties that govern absorption, such as solubility and permeability. Cariprazine is a lipophilic compound, which facilitates its passage across biological membranes. wikipedia.org

Analysis of Tissue Distribution and Compartmental Modeling in Animal Models

There are no specific tissue distribution or compartmental modeling studies available for Cariprazine-d6. For non-deuterated cariprazine, tissue distribution studies in rats have demonstrated that it is extensively distributed throughout the body. nih.gov Following administration, cariprazine has shown a high volume of distribution (Vd) of 6.5 L/kg in rats, indicating significant tissue uptake. dovepress.com Notably, cariprazine penetrates the blood-brain barrier effectively, with a high brain-to-plasma ratio of approximately 7.6 to 11, which is crucial for its antipsychotic activity. researchgate.netdovepress.com

Population pharmacokinetic modeling for cariprazine and its active metabolites has been conducted using data from clinical studies. nih.gov These models have typically described the pharmacokinetics of cariprazine using a multi-compartment model with first-order absorption and elimination. nih.gov A three-compartment model has been used to describe cariprazine disposition, while two-compartment models have been used for its active metabolites, DCAR and DDCAR. veeprho.comnih.gov Similar modeling approaches would be applicable to Cariprazine-d6, although the specific parameters would likely differ due to the anticipated changes in metabolism and clearance.

The following table summarizes key pharmacokinetic parameters of non-deuterated cariprazine in rats.

| Pharmacokinetic Parameter | Value in Rats | Reference |

|---|---|---|

| Oral Bioavailability (F) | 52% | wikipedia.orgresearchgate.net |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | researchgate.net |

| Volume of Distribution (Vd) | 6.5 L/kg | dovepress.com |

| Brain-to-Plasma Ratio | 7.6 - 11 | researchgate.netdovepress.com |

| Elimination Half-life (t1/2) | 2 - 3 hours | dovepress.com |

Characterization of Elimination Pathways and Excretion Kinetics in Animal Models

The elimination of cariprazine and its metabolites from the body is a critical aspect of its pharmacokinetic profile. Preclinical studies in various animal models have been instrumental in characterizing the pathways and the rate at which the compound is excreted.

The primary route of elimination for cariprazine is through hepatic metabolism, where the drug is transformed into various metabolites. nih.gov These metabolic processes are mainly carried out by the cytochrome P450 enzyme system, with CYP3A4 being the principal enzyme involved, and CYP2D6 playing a lesser role. nih.govdovepress.com The metabolism of cariprazine involves processes such as demethylation and hydroxylation, leading to the formation of its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). dovepress.comnih.gov

Following metabolism, the resulting compounds are excreted from the body through both renal and fecal pathways. In rats, cariprazine and its metabolites were found to be excreted in milk during lactation. europa.eutga.gov.au Studies in patients with schizophrenia receiving cariprazine showed that approximately 20.8% of the administered dose was excreted in the urine in the form of cariprazine and its metabolites. europa.eu Unchanged cariprazine accounted for a small fraction of the total excretion, with 1.2% of the dose found in urine and 3.7% in feces. europa.eu

The excretion kinetics of cariprazine and its active metabolites are characterized by a long terminal half-life. This extended half-life means that changes in the dose of the drug are not immediately reflected in the plasma concentrations. europa.eu In rats, after oral administration, cariprazine is rapidly absorbed and penetrates the brain. dovepress.com While specific kinetic data for Cariprazine-d6 (hydrochloride) is not available, the data for cariprazine in animal models provides a strong indication of its expected behavior.

Excretion Data in Animal Models

| Parameter | Finding | Animal Model | Citation |

| Primary Route of Elimination | Hepatic Metabolism | General | nih.gov |

| Primary Metabolizing Enzymes | CYP3A4 (major), CYP2D6 (minor) | General | nih.govdovepress.com |

| Major Metabolic Pathways | Demethylation, Hydroxylation | General | dovepress.comnih.gov |

| Excretion in Milk | Excreted in the milk of lactating rats | Rat | europa.eutga.gov.au |

Pharmacokinetic Parameters of Cariprazine and its Metabolites (Derived from Human and Animal Studies)

| Compound | Terminal Half-Life | Note | Citation |

| Cariprazine | 1 to 3 days | Not predictive of time to reach steady state | europa.eu |

| Desmethyl-cariprazine (DCAR) | 1 to 3 days | europa.eu | |

| Didesmethyl-cariprazine (DDCAR) | 13 to 19 days | Contributes to the long overall half-life | europa.eu |

Advanced Analytical and Bioanalytical Methodologies for Cariprazine D6 Hydrochloride Quantification and Characterization

Development and Validation of High-Sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Quantification in Preclinical Biological Matrices (e.g., animal plasma, tissues)

The quantification of cariprazine (B1246890) and its metabolites, often utilizing cariprazine-d6 as an internal standard, in complex preclinical biological matrices necessitates highly sensitive and selective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its ability to provide excellent chromatographic separation and highly selective mass spectrometric detection.

The development of these assays involves meticulous optimization of several key parameters. Sample preparation is a critical first step to remove interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Chromatographic separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems, which offer rapid and efficient separation of the analyte from matrix components.

The mass spectrometric detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, cariprazine-d6. The validation of these methods is performed in accordance with regulatory guidelines and typically includes the assessment of selectivity, sensitivity (lower limit of quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 1: Exemplary LC-MS/MS Parameters for the Quantification of Cariprazine (with Cariprazine-d6 as Internal Standard)

| Parameter | Condition |

| Sample Preparation | Protein precipitation with acetonitrile (B52724) |

| Chromatography | UHPLC with a C18 reversed-phase column |

| Mobile Phase | Gradient elution with acetonitrile and water containing 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI) in positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Cariprazine) | m/z 427.3 → 209.1 |

| MRM Transition (Cariprazine-d6) | m/z 433.3 → 215.1 (hypothetical, based on a +6 Da shift) |

| Internal Standard | Cariprazine-d6 (hydrochloride) |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification in Preclinical Samples

While LC-MS/MS is the primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in the structural elucidation of metabolites. In preclinical studies, identifying the chemical structures of metabolites is essential for understanding the drug's metabolic pathways.

For the identification of cariprazine metabolites, and by extension, the potential deuterated metabolites of cariprazine-d6, high-field NMR spectroscopy is employed. Samples for NMR analysis often require significant purification to remove interfering compounds. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful. These experiments provide information about the connectivity of atoms within a molecule, allowing for the precise determination of metabolic modifications, such as hydroxylation, demethylation, or glucuronidation. The use of cariprazine-d6 can also aid in these studies by providing a distinct isotopic label that can be traced through metabolic transformations.

Utilization of Advanced Chromatographic Techniques for the Separation and Purification of Cariprazine-d6 and its Deuterated Metabolites

The effective separation and purification of cariprazine-d6 and its deuterated metabolites from complex mixtures are critical for their accurate analysis and for obtaining pure standards for use in various assays. Advanced chromatographic techniques are indispensable for this purpose.

Beyond standard reversed-phase HPLC, other chromatographic modes can be employed to achieve optimal separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative for separating polar metabolites that are poorly retained on traditional C18 columns. Supercritical Fluid Chromatography (SFC) is another advanced technique that uses supercritical carbon dioxide as the primary mobile phase. SFC can offer unique selectivity and faster separations compared to liquid chromatography for certain classes of compounds.

For purification purposes, preparative HPLC is often used. This technique utilizes larger columns and higher flow rates to isolate milligram to gram quantities of the desired compound. The selection of the appropriate column chemistry, particle size, and mobile phase composition is crucial for achieving high purity and recovery of cariprazine-d6 and its deuterated metabolites.

Isotopic Dilution Mass Spectrometry for Absolute Quantification and Derivatization Studies

Isotopic Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy in quantification. In this method, a known amount of an isotopically labeled standard, such as cariprazine-d6, is added to the sample. The analyte and the labeled standard are assumed to behave identically during sample preparation and analysis.

By measuring the ratio of the signal from the unlabeled analyte (cariprazine) to the labeled standard (cariprazine-d6) using a mass spectrometer, the exact amount of the analyte in the original sample can be determined with high precision and accuracy. This method effectively corrects for any sample losses during preparation and for variations in instrument response.

Derivatization is a technique sometimes employed in mass spectrometry to improve the chromatographic behavior or ionization efficiency of an analyte. In the context of cariprazine-d6, while not always necessary due to its favorable properties, derivatization could be explored to enhance sensitivity for specific applications or for the analysis of certain metabolites. IDMS would still be the preferred quantification method in such derivatization studies to ensure the highest accuracy.

Deuterium Isotope Effects in the Pharmacological and Metabolic Context of Cariprazine D6 Hydrochloride

Characterization of Primary and Secondary Kinetic Isotope Effects (KIEs) on Enzymatic Biotransformation Reactions

The metabolism of cariprazine (B1246890) is primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. nih.govdrugbank.comdrugbank.com This process involves the cleavage of carbon-hydrogen (C-H) bonds. The substitution of hydrogen with deuterium (B1214612) to form carbon-deuterium (C-D) bonds can lead to a kinetic isotope effect (KIE), where the rate of bond cleavage is slower for the heavier isotope. portico.orgnih.gov This is because the C-D bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to the C-H bond. portico.org

The primary KIE occurs when the C-H bond being broken is in the rate-determining step of the metabolic reaction. portico.org For cariprazine, this would primarily affect its demethylation to its active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). nih.govnih.gov The deuteration in Cariprazine-d6 is on the N,N-dimethylurea moiety. nih.gov The breakdown of cariprazine to DCAR and subsequently to DDCAR involves the removal of these methyl groups, which is a primary site for enzymatic action by CYP3A4 and CYP2D6. nih.gov

The expected primary KIE on the metabolism of Cariprazine-d6 would manifest as a reduced rate of formation of DCAR and DDCAR. This can lead to a longer half-life of the parent compound and altered plasma concentrations of its metabolites. drugbank.comnih.gov

The following table summarizes the key enzymes and metabolites involved in cariprazine biotransformation:

| Parent Compound | Metabolizing Enzymes | Major Active Metabolites |

| Cariprazine | CYP3A4, CYP2D6 | Desmethyl-cariprazine (DCAR) |

| Didesmethyl-cariprazine (DDCAR) |

Influence of Deuteration on Molecular Conformation, Stereochemistry, and Ligand-Receptor Interactions

Deuteration is not expected to significantly alter the equilibrium geometry or the static molecular conformation of cariprazine. However, the change in mass can affect vibrational modes and bond lengths, which could subtly influence the dynamic aspects of molecular interactions.

Cariprazine possesses a high affinity for dopamine (B1211576) D2 and D3 receptors, acting as a partial agonist. nih.govdrugbank.comcaymanchem.com It also interacts with serotonin (B10506) 5-HT1A receptors as a partial agonist and with 5-HT2A and 5-HT2B receptors as an antagonist. nih.govdrugbank.com The precise nature of these interactions is dependent on the three-dimensional structure of the molecule and its ability to fit into the receptor's binding pocket.

A positron emission tomography (PET) study in monkeys demonstrated that cariprazine occupies dopamine D2/D3 receptors in a dose-dependent manner. nih.gov Similar studies with Cariprazine-d6 would be necessary to determine if deuteration affects receptor occupancy levels or the dose required to achieve a certain level of occupancy.

The receptor binding profile of cariprazine is detailed in the table below:

| Receptor | Affinity (Ki, nM) | Functional Activity |

| Dopamine D3 | 0.085 medchemexpress.com | Partial Agonist nih.govdrugbank.com |

| Dopamine D2 | 0.49 medchemexpress.com | Partial Agonist nih.govdrugbank.com |

| Serotonin 5-HT1A | 2.6 medchemexpress.com | Partial Agonist nih.govdrugbank.com |

| Serotonin 5-HT2B | 0.58–1.1 mdpi.com | Antagonist nih.govdrugbank.com |

| Serotonin 5-HT2A | 18.8 mdpi.com | Antagonist nih.govdrugbank.com |

| Histamine (B1213489) H1 | 23.3 mdpi.com | Antagonist mdpi.com |

Research Applications and Utilities of Cariprazine D6 Hydrochloride

Function as a Mass-Labeled Internal Standard in Quantitative Bioanalytical Assays

In the field of pharmacokinetics and drug metabolism, the accurate quantification of a drug and its metabolites in biological matrices is paramount. Cariprazine-d6 (hydrochloride) serves as an ideal mass-labeled internal standard (IS) for quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). dovepress.comveeprho.com The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach in modern bioanalysis. nih.govbioanalysis-zone.com A SIL-IS has physicochemical properties that are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. bioanalysis-zone.com This co-elution and similar behavior effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy, precision, and robustness of the analytical method. nih.govbioanalysis-zone.com

Cariprazine-d6 is utilized to create calibration curves and quality control samples for the precise measurement of cariprazine (B1246890) concentrations in complex biological samples such as plasma, urine, and brain tissue. dovepress.comresearchgate.netgedeonrichter.com For instance, in preclinical studies involving rats and monkeys, deuterated derivatives of cariprazine were used as internal standards to analyze plasma samples via selective and sensitive LC-MS/MS methods. dovepress.comresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which allows for the simultaneous detection of the specific mass transition of cariprazine and the corresponding mass-shifted transition of Cariprazine-d6. dovepress.com The ratio of the analyte's response to the IS response is used for quantification, correcting for potential analytical variability. bioanalysis-zone.com This ensures reliable data in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research. veeprho.com

Table 1: Bioanalytical Method Parameters for Cariprazine Quantification Using a Deuterated Internal Standard

| Parameter | Description | Reference |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | dovepress.com |

| Internal Standard | Deuterated Cariprazine | dovepress.comresearchgate.net |

| Biological Matrices | Plasma, Brain Homogenate | dovepress.com |

| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction | dovepress.com |

| Detection Mode | Positive Ion, Multiple Reaction Monitoring (MRM) | dovepress.comresearchgate.net |

| Lower Limit of Quantification (LLOQ) in Plasma | 0.1 - 0.25 ng/mL | dovepress.com |

| Lower Limit of Quantification (LLOQ) in Brain | 0.07 - 0.9 ng/g | dovepress.com |

Application in In Vitro and In Vivo Metabolic Tracing Studies to Elucidate Detailed Metabolic Pathways

Cariprazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 and to a lesser extent by CYP2D6. dovepress.comresearchgate.netresearchgate.net The main metabolic pathway is sequential N-demethylation, which forms two major, pharmacologically active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). nih.govnih.govdrugbank.com DCAR is formed first, and is subsequently metabolized to DDCAR. nih.govnih.gov DDCAR can be further metabolized via hydroxylation, also mediated by CYP3A4. nih.govdrugbank.com

By administering a deuterated version of cariprazine in in vitro systems (such as human liver microsomes) or in in vivo preclinical models, researchers can trace the metabolic cascade. The resulting metabolites will retain the deuterium (B1214612) label, creating unique isotopic signatures that confirm their origin from the parent drug. This technique helps to definitively map the biotransformation pathways and identify the enzymes responsible, providing a clearer picture of the drug's disposition. researchgate.net

Table 2: Major Metabolic Pathway of Cariprazine

| Compound | Metabolite Of | Key Metabolizing Enzymes | Resulting Metabolite | Reference |

| Cariprazine | N/A | CYP3A4, CYP2D6 | Desmethyl-cariprazine (DCAR) | nih.govdrugbank.com |

| Desmethyl-cariprazine (DCAR) | Cariprazine | CYP3A4, CYP2D6 | Didesmethyl-cariprazine (DDCAR) | nih.govnih.gov |

| Didesmethyl-cariprazine (DDCAR) | Desmethyl-cariprazine (DCAR) | CYP3A4 | Hydroxylated metabolite | nih.govdrugbank.com |

Utility in Receptor Occupancy Studies in Preclinical Animal Models (e.g., using PET imaging with radiolabeled analogs synthesized from deuterated precursors)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used to visualize and quantify physiological processes, including the binding of a drug to its target receptors in the living brain. nih.gov For a drug like cariprazine, PET studies are essential for determining the relationship between dose, plasma concentration, and the extent of dopamine (B1211576) D₂/D₃ receptor occupancy. researchgate.netnih.gov

The synthesis of radiolabeled analogs for PET imaging, such as [¹¹C]cariprazine, can potentially start from deuterated precursors. rug.nl Using a deuterated precursor can offer advantages in the radiosynthesis process and in the metabolic profile of the resulting radiotracer. Deuteration at metabolically vulnerable sites can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. nih.govnih.gov For a PET radioligand, reduced metabolism is highly desirable as it simplifies the interpretation of the imaging data by minimizing the interference from radioactive metabolites. nih.gov For example, studies with deuterated choline (B1196258) analogs for PET imaging have shown that deuteration can protect against oxidation in vivo, leading to a cleaner signal from the target tissue. nih.gov

While specific studies detailing the synthesis of radiolabeled cariprazine from a Cariprazine-d6 precursor are not widely published, the principle is well-established in the field of PET radiochemistry. nih.gov Furthermore, in PET studies that have been conducted to measure cariprazine's receptor occupancy, Cariprazine-d6 plays a crucial role as the internal standard for the LC-MS/MS analysis of plasma samples collected during the imaging session. researchgate.net This allows for the precise measurement of the plasma concentrations of cariprazine and its metabolites, which are then correlated with the receptor occupancy levels observed in the PET scans to build a comprehensive pharmacokinetic/pharmacodynamic (PK/PD) model. researchgate.netnih.gov

Table 3: Findings from Cariprazine Receptor Occupancy PET Studies in Monkeys

| Radioligand(s) | Target Receptors | Key Findings | Reference |

| [¹¹C]MNPA, [¹¹C]raclopride | Dopamine D₂/D₃ Receptors | Cariprazine occupied D₂/D₃ receptors in a dose-dependent and saturable manner, with high occupancy (>90%) achieved at higher doses. | researchgate.net |

| [¹¹C]WAY-100635 | Serotonin (B10506) 5-HT₁ₐ Receptors | Receptor occupancy at 5-HT₁ₐ receptors was considerably lower (~30% maximal) compared to D₂/D₃ occupancy at the same doses. | researchgate.netnih.gov |

| PK/PD Correlation | N/A | Precise plasma concentrations, determined using deuterated internal standards, were essential to relate dose to receptor occupancy. | researchgate.net |

Role in Understanding and Differentiating the Pharmacological Profiles of Parent Compound and Active Metabolites in Preclinical Models

Cariprazine-d6 (hydrochloride) is a critical tool in preclinical studies designed to dissect these individual contributions. By using the deuterated standard to accurately quantify the parent drug, researchers can simultaneously measure the concentrations of the non-labeled metabolites in the same biological samples (e.g., plasma and brain tissue) following cariprazine administration. dovepress.com This allows for a direct comparison of their respective brain penetrance and exposure levels. dovepress.com

Pharmacological studies have used these methods to characterize the receptor binding and functional activity of each compound. Results show that both DCAR and DDCAR have high affinity for dopamine D₃ and D₂ receptors, similar to cariprazine. nih.govnih.gov In fact, the metabolites exhibit even higher selectivity for D₃ versus D₂ receptors than the parent compound. nih.govnih.gov Functional assays, such as those measuring cAMP signaling, confirm that cariprazine, DCAR, and DDCAR all act as partial agonists at D₂ and D₃ receptors. nih.govdovepress.com However, subtle differences exist; for instance, cariprazine is more potent for D₂ receptor occupancy in vivo compared to DDCAR. nih.govnih.gov By enabling the differentiation and quantification of each active moiety, Cariprazine-d6 helps researchers to build a complete picture of the composite pharmacology that underlies cariprazine's therapeutic profile. nih.gov

Table 4: Comparative Pharmacological Profile of Cariprazine and its Active Metabolites

| Feature | Cariprazine | Desmethyl-cariprazine (DCAR) | Didesmethyl-cariprazine (DDCAR) | Reference |

| D₃ Receptor Affinity (pKi) | High | Higher than Cariprazine | Higher than Cariprazine | nih.gov |

| D₂ Receptor Affinity (pKi) | High | Similar to Cariprazine | Similar to Cariprazine | nih.gov |

| D₃ vs D₂ Selectivity | D₃-preferring | Higher than Cariprazine | Higher than Cariprazine | nih.govnih.gov |

| D₂/D₃ Receptor Function | Partial Agonist | Partial Agonist | Partial Agonist | nih.govdovepress.com |

| 5-HT₁ₐ Receptor Function | Full Agonist | Partial Agonist | Full Agonist | dovepress.comnih.gov |

| In Vivo D₂ Receptor Occupancy Potency | High | Not reported | 3- to 10-fold less potent than Cariprazine | nih.govnih.gov |

| Terminal Half-life (Humans) | ~2-5 days | ~1-2 days | ~1-3 weeks | dovepress.comnih.gov |

Emerging Research Frontiers and Methodological Advancements for Cariprazine D6 Hydrochloride Studies

Integration of Computational Chemistry and Molecular Dynamics Simulations to Predict and Model Deuterium (B1214612) Effects on Molecular Interactions

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools in modern drug discovery, offering powerful methods to predict and model the subtle yet significant effects of deuteration on a molecule's behavior. uu.nl By replacing hydrogen with deuterium, the atom's mass is doubled, which leads to a lower vibrational frequency and a shorter, stronger C-D bond compared to a C-H bond. tandfonline.com These alterations can influence both covalent and non-covalent interactions within and between molecules. researchgate.net

Furthermore, these computational approaches can be used to model the kinetic isotope effect. By simulating the enzymatic environment, for instance, the active site of a CYP3A4 enzyme, researchers can predict the energy barrier for C-H versus C-D bond cleavage. tandfonline.com This allows for a theoretical estimation of the reduction in the rate of metabolism for Cariprazine-d6 compared to its non-deuterated counterpart. Such predictive modeling guides the rational design of deuterated drugs by identifying the optimal positions for deuterium substitution to maximize the desired metabolic effect without compromising pharmacodynamic activity. nih.gov

Table 1: Comparison of Bond Properties and Their Implications

| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Implication for Cariprazine-d6 |

|---|---|---|---|

| Mass | Lower | Higher (doubled) tandfonline.com | Alters vibrational frequency. |

| Bond Energy | Lower | Higher tandfonline.com | More energy required for bond cleavage. |

| Vibrational Frequency | Higher | Lower | Reduced zero-point energy, stronger bond. |

| Bond Length | Longer (on average) | Shorter (on average) | Minor changes to molecular volume and shape. |

| Metabolic Stability | More susceptible to cleavage | More resistant to cleavage nih.gov | Slower rate of metabolism by CYP enzymes. dovepress.com |

Development of Advanced In Vitro Cellular and Organoid Models for Mechanistic ADME Studies

To fully understand the metabolic fate of Cariprazine-d6, researchers are moving beyond traditional preclinical models. Advanced in vitro systems, such as 3D cell cultures, organoids, and organ-on-a-chip (OOC) platforms, are being developed to provide more physiologically relevant data on absorption, distribution, metabolism, and excretion (ADME). aurigeneservices.comnih.gov These models offer a significant improvement over conventional 2D cell cultures, which often fail to replicate the complex tissue architecture and cellular interactions of human organs. nih.gov

For a drug like cariprazine (B1246890), which is extensively metabolized by the liver, liver organoids and "liver-on-a-chip" systems are particularly valuable. dovepress.comnih.gov These models, derived from human pluripotent stem cells (hPSCs) or adult stem cells, can recreate the multicellular environment of the liver, including hepatocytes and other non-parenchymal cells. aurigeneservices.comcrownbio.com This complexity allows for a more accurate investigation of the mechanistic details of Cariprazine-d6 metabolism. crownbio.com Researchers can use these systems to quantify the reduction in the formation of the active metabolites, DCAR and DDCAR, and to detect whether the slowed metabolism at the deuterated site leads to "metabolic switching"—an increase in metabolism at other sites on the molecule. tandfonline.com

These advanced models are also crucial for studying potential differences in drug transport and distribution. By mimicking the tissue barriers and microenvironments of organs like the gut and the brain, these platforms can provide insights into how the subtle physicochemical changes from deuteration might affect the absorption and tissue penetration of Cariprazine-d6. nih.gov

Table 2: Advanced In Vitro Models for Deuterated Drug Studies

| Model Type | Description | Application for Cariprazine-d6 Studies |

|---|---|---|

| 3D Cell Cultures (Spheroids) | Self-assembled aggregates of cells forming a 3D structure. crownbio.com | Initial assessment of metabolic stability and cytotoxicity in a more tissue-like context. |

| Organoids | Self-organizing 3D structures derived from stem cells that mimic the structure and function of an organ. aurigeneservices.comcrownbio.com | Detailed mechanistic studies of hepatic metabolism (liver organoids) and potential off-target effects. |

| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells that simulate the activities and mechanics of a whole organ or multiple organs. nih.gov | Dynamic ADME studies, including gut-liver interactions to model oral absorption and first-pass metabolism. |

Future Directions in High-Throughput Screening and Lead Optimization Utilizing Deuterated Compounds in Preclinical Drug Discovery

The application of deuteration is evolving from a late-stage "deuterium switch" for existing drugs to an integrated strategy in early-stage preclinical drug discovery. nih.gov High-throughput screening (HTS) is a cornerstone of this early phase, allowing for the rapid testing of vast compound libraries to identify "hits"—molecules showing desired activity against a biological target. upmbiomedicals.comannualreviews.org In the future, libraries of deuterated fragments or compounds could be screened in parallel with their non-deuterated counterparts to identify hits where a metabolic liability is a potential issue from the outset.

Following HTS, the hit-to-lead and lead optimization phases focus on refining the chemical structure of promising compounds to improve their efficacy, selectivity, and pharmacokinetic properties. upmbiomedicals.compion-inc.com It is in this phase that precision deuteration offers a powerful tool. Once the primary metabolic "soft spots" of a lead compound are identified, selective deuteration at these sites can be performed. This allows medicinal chemists to systematically enhance metabolic stability. nih.gov

Future advancements will likely involve the use of automation and artificial intelligence (AI) to streamline this process. nih.gov AI algorithms could predict metabolic soft spots and suggest optimal deuteration patterns. This would be followed by automated, high-throughput synthesis and in vitro ADME screening to rapidly evaluate a series of deuterated analogues. annualreviews.org This integrated approach would accelerate the identification of a clinical candidate with an optimized balance of potency and pharmacokinetics, potentially reducing the time and cost of drug development. upmbiomedicals.com

Addressing Unresolved Questions in Deuterium Isotope Pharmacology and its Broader Implications for Drug Design

Despite the success of deuterated drugs, several fundamental questions in deuterium isotope pharmacology remain. nih.gov A primary challenge is the precise prediction of the kinetic isotope effect in vivo. While the C-D bond is inherently stronger, the magnitude of the KIE on metabolic clearance is highly dependent on the specific enzyme and reaction mechanism, and whether the C-H bond cleavage is the rate-limiting step of the reaction. tandfonline.comnih.gov For Cariprazine-d6, understanding the precise contribution of CYP3A4 versus CYP2D6 to its metabolism and how deuteration affects each pathway is critical but complex. dovepress.com

Another unresolved issue is the potential for metabolic switching. Blocking one metabolic pathway through deuteration can shunt the drug's metabolism down alternative routes, which could potentially lead to the formation of novel or unexpected metabolites. tandfonline.com The pharmacological activity and potential toxicity of these new metabolites must be thoroughly investigated. Advanced analytical techniques, such as high-resolution mass spectrometry, are essential for identifying and quantifying these metabolic shifts. acs.org

The broader implications of deuterium in drug design extend beyond simply slowing metabolism. tandfonline.com Research has shown that deuteration can influence other properties, such as stabilizing chiral centers against epimerization. assumption.edu There are also questions about deuterium's effects on non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which could subtly alter a drug's pharmacodynamics—its interaction with the target receptor. researchgate.net While often considered negligible, these effects warrant further investigation to fully harness the potential of isotopic substitution in creating safer and more effective medicines. researchgate.net Addressing these unresolved questions will be crucial for the continued advancement and rational application of deuteration in drug design.

Q & A

Q. How is Cariprazine-d6 (hydrochloride) structurally distinguished from its non-deuterated counterpart, and what analytical methods validate its isotopic purity?

Cariprazine-d6 incorporates six deuterium atoms at specific positions, which can be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Isotopic purity (>99%) is critical for pharmacokinetic studies and requires high-resolution MS to differentiate between deuterated and non-deuterated forms. Stability under storage conditions (-20°C) should also be verified using accelerated degradation studies .

Q. What are the recommended protocols for handling and storing Cariprazine-d6 (hydrochloride) to ensure chemical stability?

Cariprazine-d6 is hygroscopic and sensitive to light. Store at -20°C in airtight containers under inert gas (e.g., argon). Compatibility testing with solvents (e.g., DMSO, ethanol) is essential to avoid decomposition. Stability under varying pH and temperature should be assessed via HPLC-UV at regular intervals .

Q. How do researchers confirm the binding affinity of Cariprazine-d6 to dopamine D3/D2 receptors compared to the non-deuterated form?

Competitive radioligand binding assays using [³H]-spiperone or [³H]-raclopride in transfected HEK293 cells expressing human D3/D2 receptors are standard. Calculate Ki values using the Cheng-Prusoff equation. Deuterium substitution may alter binding kinetics due to isotopic effects, requiring parallel experiments with both forms .

Advanced Research Questions

Q. What experimental designs are optimal for studying the metabolic stability of Cariprazine-d6 in hepatic microsomes?

Use pooled human liver microsomes (HLM) with NADPH regeneration systems. Quantify parent compound and deuterated metabolites via LC-MS/MS. Compare metabolic half-life (t₁/₂) with non-deuterated Cariprazine to assess isotopic effects on cytochrome P450 (CYP3A4/2D6) interactions. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) .

Q. How can deuterium labeling in Cariprazine-d6 influence its pharmacokinetic (PK) profile in preclinical models?

Deuterium may slow metabolism via the kinetic isotope effect (KIE), prolonging half-life. Conduct PK studies in rodents with serial blood sampling. Compare AUC, Cmax, and t₁/₂ between Cariprazine-d6 and non-deuterated forms. Use non-compartmental analysis (NCA) for parameter estimation. Validate bioanalytical methods for deuterated metabolites .

Q. What strategies resolve contradictions in receptor occupancy data between in vitro and in vivo studies for Cariprazine-d6?

Discrepancies may arise from blood-brain barrier (BBB) penetration variability. Use positron emission tomography (PET) with [¹¹C]-raclopride in vivo to measure D2/D3 occupancy. Correlate with ex vivo receptor autoradiography in brain tissues. Adjust dosing regimens based on species-specific differences in BBB transporters .

Q. How should researchers design toxicity studies for Cariprazine-d6 given limited ecotoxicological data?

Follow OECD Guidelines 423 (acute oral toxicity) and 407 (28-day repeated dose). Include endpoints like histopathology, serum biochemistry, and neurobehavioral assessments. For environmental risk, conduct biodegradation assays (OECD 301) and quantify bioaccumulation potential using logP values and quantitative structure-activity relationship (QSAR) models .

Methodological Considerations

- Data Interpretation : Use multivariate analysis to distinguish isotopic effects from experimental noise in receptor binding assays .

- Instrumentation : High-resolution LC-MS/MS with deuterium-specific fragmentation patterns is critical for metabolite identification .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.